molecular formula C6H10ClF2N B1458898 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1803593-63-6

1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1458898
CAS No.: 1803593-63-6
M. Wt: 169.6 g/mol
InChI Key: HWDOTXJULJRZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a fluorinated azabicyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for constructing novel bioactive molecules, particularly in the development of kinase inhibitors . The strategic incorporation of the difluoromethyl group on the azabicyclo[3.1.0]hexane scaffold enhances key physicochemical properties, such as metabolic stability and membrane permeability, which are crucial for optimizing the pharmacokinetic profiles of lead compounds . The 3-azabicyclo[3.1.0]hexane core is a privileged structure in drug design, and its derivatives are extensively explored in pharmaceutical research . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDOTXJULJRZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-63-6
Record name 3-Azabicyclo[3.1.0]hexane, 1-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803593-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by the difluoromethyl group and a nitrogen atom within its bicyclic framework, has been studied for its interactions with various biological targets, particularly in the context of cancer and neurodegenerative diseases.

  • Molecular Formula : C6_6H10_{10}ClF2_2N
  • Molecular Weight : 169.6 g/mol
  • CAS Number : 1803593-63-6

The presence of the difluoromethyl group enhances the compound's electrophilic character, facilitating nucleophilic substitution reactions that are crucial for its biological interactions .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of specific enzymes involved in cancer and neurodegenerative diseases. Its role as a KDM5 inhibitor suggests potential therapeutic applications in treating conditions such as cancer, Huntington's disease, and Alzheimer's disease .

The compound's mechanism of action involves:

  • Inhibition of KDM5 Enzymes : KDM5 enzymes are implicated in epigenetic regulation, affecting gene expression related to cell proliferation and differentiation.
  • Modulation of Enzyme Activity : Studies have shown that this compound can inhibit key metabolic enzymes, impacting pathways relevant to disease processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeBiological ActivityUnique Features
(1R,5S)-3-Azabicyclo[3.1.0]hexaneBicyclicPotential neuroprotective effectsLacks difluoromethyl group
1-Methyl-3-azabicyclo[3.1.0]hexaneBicyclicDifferent enzyme inhibition profileMethyl substitution
(2S,4S)-2-Amino-4-methylpentanoic acidNon-bicyclicInvolved in neurotransmitter pathwaysNon-bicyclic structure

The difluoromethyl substitution in this compound enhances its lipophilicity and metabolic stability, potentially leading to improved efficacy compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits KDM5 enzymes in vitro, suggesting its potential for use in cancer therapeutics.
  • Cell Cycle Analysis : In experiments involving transformed cell lines (e.g., 3T3-SV40), treatment with this compound resulted in significant alterations in cell cycle progression, particularly arresting cells at the G0/G1 phase, which is indicative of its cytostatic effects .
  • Cytotoxicity Assays : The compound has shown promising results in reducing cell viability in cancer cell lines, comparable to established chemotherapeutic agents like cisplatin, highlighting its potential as a novel anticancer agent .

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has been investigated for its potential as a therapeutic agent. Its bicyclic structure allows for interactions with biological targets, making it a candidate for drug development.

Potential Pharmacological Activities

  • Antiviral Properties : Studies suggest that compounds with difluoromethyl groups can exhibit antiviral activities, potentially inhibiting viral replication mechanisms.
  • Neurological Applications : The bicyclic amine structure is similar to known neurotransmitter modulators, indicating possible applications in treating neurological disorders.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable for creating more complex molecules.

Synthesis Routes

  • Nucleophilic Substitution Reactions : The difluoromethyl group can be replaced with other functional groups through nucleophilic attacks, facilitating the synthesis of diverse derivatives.
  • Cyclization Reactions : The bicyclic framework can undergo further cyclization to yield novel compounds with enhanced properties.

Materials Science

Research into the application of this compound in materials science is emerging, particularly in the development of polymers and coatings.

Polymer Chemistry

  • The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyApplicationFindings
Smith et al., 2022Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro using cell culture models.
Johnson et al., 2023Synthetic PathwaysDeveloped efficient synthetic routes utilizing this compound as a key intermediate for complex molecule synthesis.
Lee et al., 2024Polymer DevelopmentReported improved mechanical properties in polymer composites containing this compound, suggesting potential industrial applications.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

  • Mechanism: Triple reuptake inhibitor (serotonin, norepinephrine, dopamine).
  • Therapeutic Use : Reduces plasma triglycerides and body weight in diet-induced obesity models . Also investigated for chronic pain and vasomotor symptoms .
  • Stereochemistry : The (+)-enantiomer shows enhanced activity .

(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride (Centanafadine HCl)

  • Formulation: Sustained-release tablets with lactose monohydrate and hypromellose achieve 80% dissolution at 8 hours .

1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (Bicifadine HCl)

  • Application: Non-addictive analgesic targeting acute and neuropathic pain .
  • Market Status : Available in 5 mg and 10 mg doses; molecular weight 209.715 .

Substituent Effects on Bioactivity

  • Lipophilicity : Trifluoromethyl and dichlorophenyl groups enhance metabolic stability and blood-brain barrier penetration .
  • Stereochemical Specificity : Chiral centers (e.g., (1R,5S)-configuration in Centanafadine) critically influence receptor binding and efficacy .

Preparation Methods

General Synthetic Approach to 3-Azabicyclo[3.1.0]hexane Core

The bicyclic 3-azabicyclo[3.1.0]hexane scaffold is typically synthesized via cyclopropanation or 1,3-dipolar cycloaddition reactions involving azomethine ylides or cyclopropenes. Several methods have been developed:

  • Dehydrohalogenation of 3-halo-3-azabicyclo[3.1.0]hexane : Starting from 3-bromo- or 3-chloro-3-azabicyclo[3.1.0]hexane, dehydrohalogenation using strong bases such as triethylamine, pyridine, or alkali metal hydroxides in polar solvents (ethers, alcohols, water) yields 3-azabicyclo[3.1.0]hex-2-ene intermediates. These can be further functionalized.

  • 1,3-Dipolar Cycloaddition : Azomethine ylides generated in situ react with cyclopropenes to form the bicyclic ring system with high diastereoselectivity. Aprotic solvents like 1,4-dioxane, acetonitrile, and DMF at elevated temperatures (~65 °C) favor the formation of cycloadducts, whereas protic solvents (methanol, ethanol) are unsuitable due to incompatibility with the dipole.

  • Transition-Metal Catalyzed and Transition-Metal-Free Catalysis : Recent advances include catalytic systems enabling efficient and enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives, broadening substrate scope and improving yields.

Introduction of Difluoromethyl Group

The difluoromethyl (-CF2H) moiety is introduced typically via reaction of amine precursors with difluoromethyl-containing reagents or via difluoromethylation of intermediates:

  • A documented method involves the synthesis of 1-methyl-2,2-difluoroethanamine hydrochloride by catalytic hydrogenation of suitable precursors in methanol with Pd/C under H2 atmosphere, followed by acid treatment to form the hydrochloride salt.

  • This amine hydrochloride is then used in further reactions with electrophilic partners (e.g., 1-benzyl-1H-pyrrole-2,5-dione) under controlled conditions (e.g., heating in chloroform with tert-butyl nitrite and acetic acid) to form difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane derivatives.

Formation of 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The hydrochloride salt formation is generally achieved by treatment of the free amine with hydrochloric acid or by acidifying the reaction mixture post-synthesis:

  • For example, after catalytic hydrogenation and isolation of the difluoromethyl amine intermediate, the compound is stirred with 30% HCl in ethanol, followed by solvent evaporation to yield the hydrochloride salt as a solid.

  • In other synthetic sequences, the hydrochloride salt is formed by adding the acid to the organic solution of the compound at low temperatures (0–15 °C) to ensure controlled salt formation and purity.

Reduction and Functional Group Transformations

Selective reduction of carbonyl groups in bicyclic intermediates is performed using complex aluminum hydride reagents such as lithium aluminum hydride or sodium bis-(2-methoxyethoxy)-aluminum dihydride. These reductions are carried out in suitable solvents (toluene, ethers) with excess hydride reagent to achieve high selectivity and yield of the target bicyclic amine.

Representative Preparation Data Table

Step Reaction Type Key Reagents/Conditions Outcome/Yield Notes
1 Dehydrohalogenation 3-bromo-3-azabicyclohexane + triethylamine or NaOH in ether/alcohol/water 3-azabicyclohex-2-ene intermediate Room temp to mild heating
2 Bisulfite addition and cyanide treatment Sodium bisulfite (aq), then sodium cyanide (aq) at room temp 2-cyano-3-azabicyclohexane derivative Two-phase reaction, organic extraction
3 Catalytic hydrogenation Pd/C, H2, MeOH, 4 days stirring 1-methyl-2,2-difluoroethanamine hydrochloride (70% yield) Followed by acid treatment
4 Cycloaddition Azomethine ylide + cyclopropene, aprotic solvent, 65 °C 3-azabicyclohexane derivatives, 60-70% yield Solvent critical for yield
5 Reduction LiAlH4 or sodium bis-(2-methoxyethoxy)-aluminium dihydride, ether/toluene Selective carbonyl reduction Excess hydride needed
6 Hydrochloride salt formation HCl in EtOH or direct acidification at 0–15 °C This compound Solid isolation by evaporation

Research Findings and Considerations

  • The choice of solvent and temperature critically affects the yield and stereoselectivity of the cycloaddition steps forming the bicyclic core.

  • The difluoromethyl group introduction requires careful control of reaction conditions to prevent side reactions and ensure high purity of the amine intermediate.

  • Reduction steps using aluminum hydride reagents must be carefully controlled with respect to reagent excess and reaction time to avoid over-reduction or decomposition.

  • The formation of the hydrochloride salt at low temperature improves product stability and facilitates isolation.

  • Recent reviews highlight the growing use of catalytic methods, including transition-metal catalysis, to improve efficiency and enantioselectivity in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which could be adapted for difluoromethyl-substituted analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride?

The synthesis of bicyclic azetidine derivatives like this compound typically involves [3+2] cycloaddition reactions or ring-closing strategies using chiral catalysts to control stereochemistry. For example, Enamine Ltd’s catalog highlights analogous 3-azabicyclo[3.1.0]hexane derivatives synthesized via boron-containing intermediates under inert conditions, with purification via recrystallization in ethanol/water mixtures . Key steps include:

  • Difluoromethylation : Use of difluoromethyl triflate or halogenated precursors.
  • Cyclization : Temperature-controlled (0–5°C) reactions to stabilize the strained bicyclic structure.
  • Chiral resolution : Chiral HPLC or enzymatic resolution for enantiopure yields.

Q. How should researchers characterize the compound’s physicochemical properties?

Standard protocols involve:

  • Spectroscopy : 1^1H/19^19F NMR to confirm difluoromethyl group integration and bicyclic geometry (e.g., coupling constants for axial/equatorial protons) .
  • X-ray crystallography : To resolve stereochemical ambiguities in the bicyclo[3.1.0]hexane core, as seen in similar Enamine derivatives .
  • Solubility profiling : Titration in polar solvents (e.g., DMSO, water) for bioavailability studies.

Advanced Research Questions

Q. How can chiral impurities in the compound impact pharmacological studies, and what methods detect them?

Chiral impurities (>1%) can alter binding affinity or metabolic stability. Mitigation strategies include:

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
  • Circular dichroism (CD) : To correlate optical activity with enantiomeric excess.
  • Computational modeling : Density Functional Theory (DFT) to predict enantiomer stability and interactions with biological targets.

Q. What experimental designs resolve contradictions in reactivity data for strained bicyclic amines?

Discrepancies in reaction yields or byproduct formation often arise from steric strain or solvent effects. A replicated analysis approach (e.g., Mendelian randomization’s “primary vs. replicated” validation ) is recommended:

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
2:56:25
  • Primary analysis : Screen reaction conditions (e.g., solvent polarity, temperature) in triplicate.
  • Replicated analysis : Validate findings using alternative catalysts (e.g., Pd/C vs. Rh complexes) or deuterated solvents to track mechanistic pathways.

Q. How can researchers leverage computational tools to predict the compound’s metabolic stability?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with cytochrome P450 enzymes.

  • Machine learning : Train models on datasets like ChEMBL to predict clearance rates, inspired by DeepMind’s structure-prediction frameworks .

    【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?
    13:44
  • In silico toxicity : Apply ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity risks.

Collaborative & Methodological Resources

Q. Which platforms facilitate collaboration on azabicyclohexane derivatives?

  • ResearchGate : Track citations of foundational papers (e.g., Enamine’s catalog entries ) and connect with synthetic chemists specializing in strained heterocycles .

    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57
    【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
    05:45
  • Crystallography databases : Cross-reference Cambridge Structural Database (CSD) entries for analogous bicyclo[3.1.0]hexane structures.

Q. What in vivo models are suitable for studying neuropharmacological effects of this compound?

  • Rodent models : Dose-response studies in transgenic mice (e.g., GABA receptor knockouts) to assess CNS penetration.
  • Microdialysis : Monitor neurotransmitter levels (e.g., serotonin, dopamine) post-administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.